1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety and an acetyl group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The acetyl group enhances reactivity for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABMTSCLQGWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone with structurally analogous ethanone derivatives, highlighting differences in substituents, molecular weights, and applications:
Key Structural and Functional Insights:
Electronic Effects: Fluoro and methoxy substituents on the pyridine ring (e.g., entries 2 and 3) modulate electron density, affecting binding affinity in enzyme inhibition. The methoxy group in entry 2 increases hydrophilicity, while fluorine in entry 3 enhances metabolic stability . Bromophenyl substitution (entry 5) introduces a halogen bond donor site, facilitating cross-coupling reactions for diversification .
Steric and Conformational Differences: The tert-butyldimethylsilyl (TBS) group in entry 4 provides steric bulk, protecting reactive hydroxyl groups during synthetic steps . Isopropylaminomethyl in entry 7 introduces chirality and secondary amine functionality, enabling applications in asymmetric synthesis .
Biological Activity :
Biological Activity
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is a novel compound that has garnered attention in recent years for its potential biological activities. This compound features a pyridine ring attached to a pyrrolidine moiety through an ethanone linkage, making it an interesting candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and comparisons with similar compounds.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- Chemical Structure :
- Contains a pyridine ring (aromatic) and a pyrrolidine ring (cyclic amine).
- The ethanone functional group connects these two rings.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| Functional Groups | Pyridine, Pyrrolidine, Carbonyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. This dual interaction profile may enhance the compound's binding affinity to specific biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives demonstrate potent activity against Gram-positive bacteria like Staphylococcus aureus.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Derivative A | 3.125 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
- A study evaluated various pyridine and pyrrolidine derivatives for their antimicrobial activity.
- The results indicated that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
-
Research on Anti-inflammatory Activity :
- Another investigation focused on the anti-inflammatory effects of related compounds using cell lines stimulated with lipopolysaccharides (LPS).
- The findings demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
